molecular formula C15H27NOS2 B15423177 2-Thiazolidinethione, 3-(1-oxododecyl)- CAS No. 108377-42-0

2-Thiazolidinethione, 3-(1-oxododecyl)-

Cat. No.: B15423177
CAS No.: 108377-42-0
M. Wt: 301.5 g/mol
InChI Key: ZMYPQMFGUZQRDW-UHFFFAOYSA-N
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Description

2-Thiazolidinethione, 3-(1-oxododecyl)- is a sulfur-containing heterocyclic compound characterized by a thiazolidinethione core substituted with a 1-oxododecyl (lauryl ketone) group at the 3-position. This compound belongs to the thiazolidinethione family, which is notable for its diverse biological and industrial applications, including antimicrobial, antifungal, and surfactant properties .

Properties

CAS No.

108377-42-0

Molecular Formula

C15H27NOS2

Molecular Weight

301.5 g/mol

IUPAC Name

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)dodecan-1-one

InChI

InChI=1S/C15H27NOS2/c1-2-3-4-5-6-7-8-9-10-11-14(17)16-12-13-19-15(16)18/h2-13H2,1H3

InChI Key

ZMYPQMFGUZQRDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCSC1=S

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic scalability : Biochemical routes (e.g., microbial synthesis) could reduce reliance on toxic reagents like thionyl chloride (), though yields for long-chain derivatives remain suboptimal .
  • Toxicity concerns : Lauryl-containing compounds may exhibit higher ecotoxicity than shorter-chain analogs, necessitating rigorous environmental assessments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(1-oxododecyl)-2-thiazolidinethione, and how do reaction conditions influence yield?

  • Methodology :

  • Synthetic Routes : Thiazolidinethione derivatives are typically synthesized via cyclocondensation reactions. For example, α-aminoketones or thioureas can react with carbonyl compounds under controlled conditions .
  • Critical Parameters :
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates, while ethanol may simplify purification .
  • Temperature : Reactions often require 60–80°C to achieve optimal cyclization .
  • Purification : Recrystallization (using ethanol/water mixtures) or silica-gel chromatography ensures >95% purity .
  • Yield Optimization : Use a factorial design (e.g., 2^k designs) to systematically vary temperature, solvent ratio, and catalyst loading, minimizing experimental runs while identifying dominant factors .

Q. How can researchers characterize the structural and electronic properties of 3-(1-oxododecyl)-2-thiazolidinethione?

  • Methodology :

  • Spectroscopic Techniques :
  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., thione sulfur’s deshielding effect at ~160 ppm) .
  • FT-IR : Confirm thione (C=S) stretching vibrations at 1200–1250 cm⁻¹ .
  • Computational Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, including HOMO-LUMO gaps and charge distribution .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
  • Enzyme Inhibition : Test against tyrosine kinases or proteases via fluorometric/colorimetric assays (e.g., IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess dose-dependent viability reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazolidinethione derivatives?

  • Methodology :

  • Variable Analysis : Compare experimental parameters (e.g., cell line origin, incubation time, solvent used for dissolution) across studies .
  • Statistical Validation : Apply ANOVA to assess inter-laboratory variability or use meta-analysis tools to aggregate data .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate target binding affinity discrepancies .

Q. What computational strategies optimize reaction pathways for synthesizing novel thiazolidinethione analogs?

  • Methodology :

  • Reaction Path Search : Quantum chemical calculations (e.g., artificial force-induced reaction method) predict feasible intermediates and transition states .
  • Machine Learning : Train models on existing reaction databases to predict optimal catalysts/solvents for new derivatives .
  • Table : Example Workflow
StepTool/ResourceOutput
Path predictionGRRM (Global Reaction Route Mapping)Energetically viable pathways
Solvent selectionCOSMO-RSSolvent polarity matching
ValidationIn silico kinetics (e.g., Eyring equation)Rate constants

Q. How can hybrid experimental-computational frameworks address challenges in scaling up synthesis?

  • Methodology :

  • Process Simulation : Use Aspen Plus or COMSOL to model reactor dynamics (e.g., heat/mass transfer) under scaled conditions .
  • Microfluidics : Implement continuous-flow reactors to enhance mixing and reduce side reactions .
  • Real-Time Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and impurity formation .

Data Contradiction Analysis

Q. Why do kinetic studies of thiazolidinethione derivatives show variability in reaction mechanisms?

  • Methodology :

  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in carbonyl groups) or trapping experiments identify key intermediates .
  • Cross-Validation : Compare DFT-predicted activation energies with experimental Arrhenius plots .
  • Case Study : Conflicting reports on nucleophilic vs. electrophilic pathways can be resolved by pH-dependent kinetic profiling .

Tables for Comparative Analysis

Table 1 : Synthetic Methods for Thiazolidinethione Derivatives

MethodConditionsYield (%)Purity (%)Reference
CyclocondensationDMSO, 70°C, 12h65–7598
Thiourea-carbonyl reactionEthanol, reflux, 6h50–6095
Microwave-assistedDMF, 100°C, 30 min80–8599

Table 2 : Analytical Techniques for Structural Confirmation

TechniqueKey Data PointsApplication Example
X-ray crystallographyBond lengths/anglesSolid-state conformation
NMR (2D HSQC)Heteronuclear couplingSubstituent connectivity
High-res MSExact massMolecular formula verification

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